molecular formula C16H10ClNO B6337689 (2-Chlorophenyl)(quinolin-3-yl)methanone CAS No. 1187166-89-7

(2-Chlorophenyl)(quinolin-3-yl)methanone

Cat. No.: B6337689
CAS No.: 1187166-89-7
M. Wt: 267.71 g/mol
InChI Key: CNSFWHKISMRSTP-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzoyl)quinoline is a chemical compound used for medicinal purposes . It has a molecular formula of C16H10ClNO and a molecular weight of 267.71 .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 4-(2-Chlorobenzoyl)quinoline, often involves α,β-unsaturated aldehydes as versatile building blocks in organic synthesis . Various methods have been developed for the preparation of quinoline and its hydrogenated derivatives . These methods often employ catalytic systems and focus on synthetic advantages and mechanistic aspects of the reactions .


Chemical Reactions Analysis

Quinoline undergoes various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles . Quinoline also undergoes nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

Quinoline is a colorless liquid with a boiling point of 237 degrees Celsius . It is composed of a large number of hydrophobic carbon chains, making it sparingly soluble .

Mechanism of Action

Target of Action

Similar compounds, such as quinolones and quinazolines, are known to target bacterial gyrase and topoisomerase iv enzymes . These enzymes are crucial for bacterial DNA replication, making them effective targets for antimicrobial action .

Mode of Action

It’s worth noting that benzylic halides, which have a similar structure, typically react via nucleophilic substitution pathways . This suggests that 3-(2-Chlorobenzoyl)quinoline might interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Related compounds such as quinazolines and quinazolinones are known to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Quinolones, a related class of compounds, are known for their broad-spectrum activity and excellent tissue penetration, which suggests good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Chlorobenzoyl)quinoline would need further investigation to be fully understood.

Result of Action

Related compounds have been found to exhibit antioxidant activity . This suggests that 3-(2-Chlorobenzoyl)quinoline might also have antioxidant properties, which could have various effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . Similar environmental interactions could potentially influence the action of 3-(2-Chlorobenzoyl)quinoline.

Safety and Hazards

While specific safety data for 4-(2-Chlorobenzoyl)quinoline is not available, similar compounds like 4-Chlorobenzoyl chloride are known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Quinoline and its derivatives have been the focus of many recent studies due to their broad spectrum of bioactivity . The development of new methods for the preparation of quinoline and its derivatives represents an urgent challenge . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs unveil their substantial efficacies for future drug development .

Biochemical Analysis

Biochemical Properties

3-(2-Chlorobenzoyl)quinoline, as a quinoline derivative, may interact with various enzymes, proteins, and other biomolecules. Quinolines are known to play a role in photosynthesis as electron carriers and have been associated with several beneficial effects such as preventing and treating illnesses like osteoporosis and cardiovascular diseases

Cellular Effects

Quinoline derivatives have been reported to exhibit antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic activities These effects could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-(2-Chlorobenzoyl)quinoline is not well-established. Quinolines and quinazolines are known to react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that 3-(2-Chlorobenzoyl)quinoline might exert its effects through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Quinoline derivatives have been reported to show promising antiviral effects in in vitro studies

Metabolic Pathways

Quinolines are known to be metabolized locally in the gut, with about 5% of dietary quinolines being metabolized by gut microbes

Properties

IUPAC Name

(2-chlorophenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSFWHKISMRSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283058
Record name (2-Chlorophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-89-7
Record name (2-Chlorophenyl)-3-quinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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